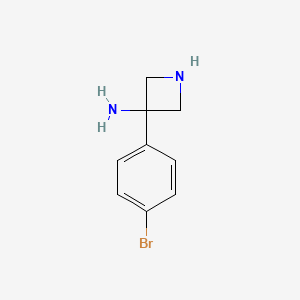

3-(4-Bromophenyl)-3-azetidinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

3-(4-bromophenyl)azetidin-3-amine |

InChI |

InChI=1S/C9H11BrN2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,12H,5-6,11H2 |

InChI Key |

TZYHNYTWJPAXNL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Comprehensive Spectroscopic Elucidation of 3 4 Bromophenyl 3 Azetidinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific ¹H NMR, ¹³C NMR, or advanced 2D NMR (COSY, NOESY, HMQC, HMBC) data for 3-(4-Bromophenyl)-3-azetidinamine has been found in published literature or public repositories.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound has not been found. Based on its structure, the spectrum would be expected to show characteristic absorption bands for N-H stretching of both the primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic parts, C=C stretching for the aromatic ring (around 1600 cm⁻¹), and a C-Br stretching band at lower wavenumbers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the nominal molecular weight is known to be approximately 227.10 g/mol , a detailed mass spectrum with fragmentation analysis is not available. A high-resolution mass spectrum would be needed to confirm the exact molecular formula. The fragmentation pattern would likely involve the characteristic isotopic signature of bromine (M and M+2 peaks of nearly equal intensity). Common fragmentation pathways for amines could include alpha-cleavage, leading to the loss of radicals adjacent to the nitrogen atoms, and cleavage of the azetidine (B1206935) ring.

Despite a comprehensive search for crystallographic data on this compound, no specific X-ray crystallography studies detailing its absolute stereochemistry and solid-state structure were found in the public domain.

While the search yielded crystallographic information for structurally related compounds, such as 3-(4-bromophenyl)azetidin-3-ol (B13275653) hydrochloride and other derivatives containing a bromophenyl group, these data are not directly applicable to the target molecule, this compound. The substitution of the hydroxyl group in the former with an amine group in the latter would significantly alter the electronic and steric properties, leading to a different crystal packing and three-dimensional structure.

Therefore, the comprehensive spectroscopic elucidation of this compound through X-ray crystallography, as outlined in the requested article structure, cannot be completed at this time due to the absence of published research findings. Further experimental investigation would be required to determine the precise solid-state architecture and absolute stereochemistry of this compound.

Mechanistic and Reactivity Studies of the 3 Azetidinamine Scaffold

Influence of Ring Strain on Reactivity Profiles

The azetidine (B1206935) ring possesses a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and difficult-to-handle aziridines (approx. 27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This energetic characteristic is a primary driver of the scaffold's reactivity, rendering the σ-bonds within the ring, particularly the C-N bonds, susceptible to cleavage under appropriate conditions. rsc.org

The strain endows the azetidine scaffold with a unique combination of kinetic stability for handling and potential energy for strain-releasing reactions. rsc.orgresearchwithrutgers.com This balance allows for the selective activation and functionalization of the ring. The rigid, four-membered structure also imparts specific conformational properties that can influence the stereochemical outcome of reactions. researchgate.netresearchgate.net

Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

This table compiles data on the approximate ring strain energies for common saturated nitrogen heterocycles, highlighting the intermediate strain of the azetidine ring. rsc.orgresearchgate.net

Ring-Opening Reactions and Subsequent Transformations

The inherent ring strain of the azetidine scaffold makes it a prime candidate for ring-opening reactions, which are a cornerstone of its synthetic utility. rsc.org These reactions typically proceed via activation of the ring, often by protonation or quaternization of the nitrogen atom, to form a more reactive azetidinium ion. nih.govyoutube.com The subsequent nucleophilic attack leads to cleavage of a C-N bond, yielding functionalized linear amines in a process that can be highly regioselective and stereoselective. nih.gov

The regioselectivity of the ring-opening is heavily influenced by the substituents on the azetidine ring. magtech.com.cn For azetidines bearing an aryl group, such as 3-(4-Bromophenyl)-3-azetidinamine, the cleavage of the C-N bond is often directed by electronic effects. Unsaturated groups like aryl substituents can stabilize the transition states or intermediates formed during the reaction, making the adjacent C-N bond more susceptible to breaking. magtech.com.cn For instance, in acid-mediated ring-opening reactions of 4-aryl-azetidin-2-ones, the reaction proceeds to give cinnamamides. nih.gov

Lewis acids are frequently employed to catalyze these transformations. magtech.com.cn Subsequent transformations of the resulting open-chain products can lead to a diverse array of molecular architectures. For example, the γ-amino alcohols or halides produced can be used in further synthetic steps to build more complex molecules.

Electrophilic and Nucleophilic Reactivity at the Azetidine Nitrogen and Carbon Centers

Azetidine Nitrogen Reactivity: The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it both a nucleophilic and a basic center. youtube.com

Nucleophilicity: The nitrogen can readily participate in nucleophilic substitution reactions, such as N-alkylation and N-acylation, with suitable electrophiles like alkyl halides or acyl chlorides. youtube.comresearchgate.net

Basicity: As a base, the nitrogen reacts with acids to form azetidinium salts. This protonation or alkylation to form a quaternary ammonium (B1175870) salt places a positive charge on the nitrogen, which significantly enhances the electrophilicity of the ring carbons and activates the ring for nucleophilic attack and subsequent opening. youtube.comalmerja.com In compounds like this compound, which contains an aniline-like moiety, there is potential competition for electrophilic attack between the azetidine nitrogen and the electron-rich aromatic ring. However, the external azetidine nitrogen is generally more nucleophilic and is typically the initial site of reaction, especially with acids or alkylating agents. stackexchange.com

Azetidine Carbon Reactivity: The carbon atoms of the azetidine ring are electrophilic centers, particularly when the nitrogen is activated.

Nucleophilic Attack: Nucleophiles can attack the ring carbons (C2, C3, and C4), leading to either substitution or ring-opening. The site of attack is governed by both steric and electronic factors. magtech.com.cn In many cases, nucleophilic attack occurs at the less sterically hindered C2 or C4 positions. magtech.com.cn

Carbocation Formation: In scaffolds like 3-aryl-3-azetidinols, the C3 position can be activated to form a stabilized tertiary carbocation. This intermediate is central to reactions like Friedel-Crafts alkylations, where the azetidinol (B8437883) reacts with electron-rich aromatic compounds in the presence of a catalyst. acs.org The N-Cbz protecting group is noted to be crucial for enhancing reactivity by stabilizing this carbocationic intermediate. acs.org

Reaction Mechanisms of Key Synthetic Transformations

The synthesis and functionalization of the azetidine scaffold involve several key mechanistic pathways.

Intramolecular Cyclization: The most common route to the azetidine ring is the intramolecular nucleophilic substitution (S_N2) of γ-amino halides or sulfonates. researchgate.netacs.org This involves the nitrogen amine acting as a nucleophile, attacking the γ-carbon, and displacing a leaving group to form the four-membered ring.

Palladium-Catalyzed C-H Amination: Modern methods include intramolecular γ-C(sp³)–H amination. The proposed mechanism involves the generation of an alkyl-Pd(IV) intermediate, which then undergoes reductive elimination to form the azetidine ring C-N bond. rsc.org

Azetidinium Ring-Opening: The mechanism for nucleophilic ring-opening begins with the activation of the azetidine nitrogen to form an azetidinium ion. A nucleophile then attacks one of the ring carbons in an S_N2 fashion. nih.govyoutube.com The regioselectivity is dictated by the stability of the pentavalent transition state, which is influenced by the electronic stabilization provided by substituents and steric hindrance. magtech.com.cn

Gold-Catalyzed Oxidative Cyclization: A notable method for synthesizing azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. The mechanism proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes an intramolecular N-H insertion to yield the cyclized product. nih.gov

Stability Considerations in Synthetic Conditions

While the azetidine ring is more stable than an aziridine ring, its inherent strain makes it susceptible to decomposition under certain synthetic conditions. rsc.orgnih.gov

Acidic Conditions: Azetidines can be unstable in acidic media, where protonation of the nitrogen can catalyze ring-opening decomposition. nih.gov The stability is highly dependent on the substituents. For instance, a study on N-substituted azetidines demonstrated that N-aryl substitution can lead to significant instability in aqueous acidic solutions, with decomposition half-lives varying widely based on the electronics of the aryl group. nih.gov However, in other cases, protecting groups on amino acid side chains have been successfully cleaved with strong acid without degrading a nearby azetidine ring, indicating that stability is context-dependent. researchgate.net

Protecting Groups: The choice of protecting group for the azetidine nitrogen is critical. The stability of the protecting group to reaction conditions such as strong bases (e.g., organolithium reagents) or acids must be considered to prevent unwanted side reactions or ring degradation. researchgate.net

Aqueous Stability of N-Substituted Azetidines at pH 2

| N-Substituent | Decomposition Half-Life (T1/2) in hours |

|---|---|

| 3-Pyridyl | 3.8 |

| Phenyl | 0.4 |

| 4-Cyano-phenyl | <0.17 |

| 4-Methoxy-phenyl | 0.2 |

| 2-Pyridyl | >24 |

| 4-Pyridyl | >24 |

This table presents data on the stability of various N-substituted azetidines in an acidic aqueous environment (pH 2), illustrating the profound impact of the substituent's electronic properties on the scaffold's stability. Data adapted from reference nih.gov.

Theoretical and Computational Chemistry Investigations of 3 4 Bromophenyl 3 Azetidinamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-(4-bromophenyl)-3-azetidinamine, these calculations would typically be performed using a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost epstem.net.

The optimized molecular geometry would reveal key bond lengths, bond angles, and dihedral angles. The azetidine (B1206935) ring is known to be puckered, not planar, to alleviate ring strain. The C-N-C bond angle within the ring and the degree of puckering are critical parameters. The orientation of the 4-bromophenyl group relative to the azetidine ring is another crucial aspect, with the dihedral angle defining its rotational position. The electronic structure analysis would include the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule epstem.net.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar structures calculated with DFT methods.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Geometrical Parameters | ||

| Azetidine C-N-C Angle | ~88-90° | Indicates ring strain and puckering. |

| Azetidine C-C-C Angle | ~85-87° | Reflects the constrained four-membered ring. |

| C-Br Bond Length | ~1.90 Å | Standard length for a bromo-aromatic bond. |

| Phenyl-Azetidine Dihedral Angle | Variable | Influences conformational isomerism. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical stability. |

Energy Landscape Analysis and Conformational Preferences

The flexibility of the this compound molecule arises from the rotation around the single bond connecting the phenyl ring to the azetidine ring and the puckering of the azetidine ring itself. A conformational analysis helps to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them libretexts.org.

Reaction Mechanism Predictions using Computational Methods

Computational methods can elucidate the pathways of chemical reactions, identifying transition states and calculating activation energies. For this compound, this could be applied to predict its reactivity in various chemical transformations. For instance, the nucleophilic character of the primary amine and the secondary amine within the azetidine ring could be evaluated.

DFT calculations can model the reaction of the amine groups with an electrophile, mapping the potential energy surface of the reaction. This would reveal the most likely site of reaction and the energy barrier that must be overcome. Similarly, reactions involving the opening of the strained azetidine ring can be studied computationally. Such strain-release-driven reactions are a key feature of azetidine chemistry rsc.orgacs.org. The model would predict whether the reaction proceeds through a concerted or stepwise mechanism and identify any intermediate structures.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time nih.gov. In an MD simulation, the atoms' movements are calculated using classical mechanics over a set period, providing a trajectory that reveals the molecule's flexibility and interactions with its environment (e.g., a solvent or a biological macromolecule) nih.gov.

For this compound, an MD simulation in a solvent like water would show how the molecule tumbles and how its flexible parts, like the phenyl group, rotate. It would also reveal the stability of intramolecular hydrogen bonds and the dynamics of the azetidine ring puckering. If this molecule were being studied as a potential drug, MD simulations of its complex with a target protein could provide crucial information about the stability of the binding and the key interactions involved nih.govbiorxiv.org. The root-mean-square deviation (RMSD) of the atomic positions over time is often used to assess the stability of the simulated system biorxiv.org.

In Silico Approaches to Structure-Activity Relationship (SAR) Studies

In silico methods are pivotal in modern drug discovery for predicting the biological activity of molecules and understanding their structure-activity relationships (SAR). For this compound, computational techniques can be used to design and evaluate analogs with potentially improved properties nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural or physicochemical properties of a series of related compounds with their measured biological activity. Although specific SAR data for this compound is not available, a hypothetical study could involve creating a virtual library of analogs by modifying the substitution pattern on the phenyl ring or the azetidine core. Molecular docking studies could then be performed to predict the binding affinity of these analogs to a specific biological target, such as an enzyme or receptor ijpsjournal.comresearchgate.netals-journal.com. The docking scores and binding poses would provide insights into which structural modifications are likely to enhance activity nih.gov.

Table 2: Hypothetical In Silico SAR Data for Analogs of this compound This table presents illustrative data from a hypothetical molecular docking study against a protein target.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | - | -7.5 | Hydrogen bond (amine), Halogen bond (bromine) |

| Analog 1 | 4-Chlorophenyl | -7.2 | Hydrogen bond (amine), Halogen bond (chlorine) |

| Analog 2 | 4-Methylphenyl | -6.8 | Hydrogen bond (amine), Hydrophobic interaction |

| Analog 3 | 4-Methoxyphenyl | -7.8 | Hydrogen bond (amine), Hydrogen bond (methoxy) |

Computational Assessment of Azetidine Ring Strain Energy

The four-membered azetidine ring is characterized by significant ring strain, which is a major determinant of its reactivity rsc.org. Computational chemistry offers methods to quantify this strain energy. The ring strain energy (RSE) is typically calculated as the difference in energy between the cyclic molecule and a corresponding strain-free acyclic reference molecule.

One common method involves using isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For azetidine, a suitable isodesmic reaction would be:

Azetidine + 2 CH₃-CH₃ → CH₃-NH-CH₂-CH₃ + CH₃-CH₂-CH₃

The calculated enthalpy change for this reaction provides a good estimate of the RSE. The RSE for the parent azetidine is generally calculated to be around 25-26 kcal/mol nih.govacs.org. The presence of substituents, such as the 4-bromophenyl and amino groups on this compound, would slightly modify this value. Computational analysis can predict how these substituents either increase or decrease the ring strain, thereby influencing the molecule's stability and its propensity to undergo ring-opening reactions rsc.org.

Advanced Applications and Research Directions for Azetidinamines in Chemical Sciences

Role as Versatile Building Blocks in Complex Molecule Synthesis

3-(4-Bromophenyl)-3-azetidinamine and its relatives are considered versatile building blocks in the synthesis of more complex molecules. The azetidine (B1206935) ring itself is a desirable motif in drug discovery, and methods for its incorporation are of high value. The bifunctionality of This compound , with its reactive amine group and the potential for modification at the bromophenyl moiety, makes it a powerful starting point for constructing diverse molecular architectures. General synthetic routes to 3-aminoazetidines often involve the reductive amination of a 3-azetidinone precursor. nih.gov The resulting 3-aminoazetidine can then be further functionalized. While specific examples detailing the use of This compound in the synthesis of named complex molecules are not yet widely published, its potential is evident from the broad utility of the 3-aminoazetidine scaffold. chemrxiv.org

Exploration in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. The hydrogen bonding capabilities of the amine and the azetidine nitrogen in This compound , along with potential π-π stacking interactions from the phenyl ring, make it an interesting candidate for the design of novel supramolecular assemblies. Research on related heterocyclic compounds has shown how hydrogen bonding and other non-covalent interactions can dictate the formation of complex, three-dimensional networks. researchgate.net The principles demonstrated in these systems could be applied to design materials based on This compound with tailored properties for applications in areas such as crystal engineering or as functional materials.

Development as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is crucial in the pharmaceutical industry. Chiral auxiliaries and ligands are key tools in this field. While direct studies of This compound as a chiral auxiliary are limited, the potential exists. Research has shown that chiral azetidine-containing phosphines can be highly effective catalysts in asymmetric reactions. chemicalbook.com Furthermore, the rigid structure of the azetidine ring can provide a well-defined chiral environment when the molecule is resolved into its separate enantiomers. One report highlights that a key research area for chiral azetidines is their use as ligands in asymmetric catalysis. chemenu.com This suggests a promising future for enantiomerically pure This compound in this capacity.

Catalytic Applications in Organic Transformations

The basic nitrogen atoms within the This compound structure suggest potential applications in organocatalysis. Tertiary amines are known to catalyze a variety of organic reactions. While specific catalytic activity for this compound has not been reported, related studies on chiral tertiary amine-catalyzed reactions demonstrate the potential of such scaffolds. nih.gov The development of derivatives of This compound could lead to new catalysts for a range of organic transformations.

Design of Advanced Scaffolds for Medicinal Chemistry Research

The azetidine motif is increasingly recognized as a valuable scaffold in medicinal chemistry. nih.gov It offers a means to create molecules with greater three-dimensionality, a property often associated with improved pharmacological profiles. The 3-aryl-3-aminoazetidine framework is particularly noteworthy for its applications in developing agents for the central nervous system (CNS).

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. nih.govjiehuapharma.com The 3-aminoazetidine scaffold has been explicitly used as a bioisosteric replacement for other groups to improve drug-like properties. In one study, a carbon atom in a 3-oxyazetidine lead compound was replaced with a nitrogen atom to generate a library of 3-aminoazetidines, aiming to remove a stereogenic center and optimize the compound's profile as a triple reuptake inhibitor. nih.gov This successful application of bioisosterism highlights the potential of the This compound scaffold to be integrated into drug candidates to enhance their properties. For instance, the phenylamino (B1219803) moiety could be a bioisostere for a phenylglycine fragment, a common feature in various bioactive compounds.

The move away from flat, two-dimensional molecules towards more three-dimensional structures is a major trend in medicinal chemistry, as 3D-shaped molecules often exhibit higher selectivity and better physicochemical properties. The azetidine ring in This compound is a key element in this regard. It is a strained, non-planar four-membered ring that rigidly holds its substituents in defined spatial orientations. This inherent three-dimensionality can be beneficial for binding to the complex 3D structures of biological targets like proteins.

Strategies for Enhancing Metabolic Stability

One of the primary sites of metabolic attack on this compound is likely the aromatic bromophenyl ring. Unsubstituted or activated phenyl rings are susceptible to oxidation via epoxidation, a common metabolic pathway. pressbooks.pub A key strategy to mitigate this is the deactivation of the ring with electron-withdrawing groups. pressbooks.pub While the bromine atom itself is an electron-withdrawing group, further substitution on the phenyl ring could enhance this effect.

Another significant metabolic liability is the potential for oxidative dehalogenation of the bromophenyl moiety. To counter this, bioisosteric replacement of the bromine atom with other groups can be a viable strategy. spirochem.com For instance, replacing bromine with a trifluoromethyl group or other metabolically robust electron-withdrawing groups could prevent dehalogenation while maintaining or even enhancing the desired electronic properties of the phenyl ring.

The azetidine ring itself presents another potential site for metabolic transformation. The nitrogen atom within the ring and the adjacent carbons can be susceptible to oxidation. nih.gov Strategic modifications to the azetidine ring can block these metabolic pathways. For example, the introduction of substituents at positions on the ring that are prone to oxidation can sterically hinder the approach of metabolic enzymes.

Furthermore, the amino group of the azetidinamine moiety can undergo various metabolic reactions, including oxidation and conjugation. Protecting this group or modifying its electronic environment through appropriate substitution on the azetidine ring can also contribute to improved metabolic stability.

A summary of potential metabolic liabilities and corresponding enhancement strategies is presented in Table 1.

Table 1: Potential Metabolic Liabilities of this compound and Strategies for Enhanced Stability

| Potential Metabolic Liability | Proposed Enhancement Strategy | Scientific Rationale |

|---|---|---|

| Oxidation of the bromophenyl ring | Introduction of additional electron-withdrawing groups on the phenyl ring. | Deactivates the aromatic ring towards oxidative metabolism by CYP enzymes. pressbooks.pub |

| Oxidative dehalogenation | Bioisosteric replacement of the bromine atom with a more stable group (e.g., -CF3). | The carbon-fluorine bond is significantly stronger and more resistant to metabolic cleavage than the carbon-bromine bond. cambridgemedchemconsulting.com |

| Oxidation of the azetidine ring | Introduction of steric hindrance at metabolically susceptible positions on the ring. | Prevents or slows the binding and catalytic action of metabolic enzymes. nih.gov |

Future Perspectives in Azetidinamine Research and Development

The unique structural features of the azetidine scaffold, characterized by its strained four-membered ring, have positioned it as a valuable component in modern medicinal chemistry. pressbooks.pubspirochem.com For this compound and its derivatives, future research and development efforts are likely to focus on several promising therapeutic avenues.

One of the most compelling future directions lies in the exploration of this compound class as modulators of central nervous system (CNS) targets. The 3-aryl-3-aminoazetidine motif has shown potential as a scaffold for ligands of monoamine transporters. nih.gov Specifically, derivatives of 3-aryl-3-arylmethoxyazetidines have demonstrated high affinity for the serotonin (B10506) transporter (SERT), suggesting that appropriate substitution on the aryl rings can tune the affinity for various monoamine transporters. nih.gov Future research could therefore focus on synthesizing and evaluating a library of this compound analogs to explore their structure-activity relationships (SAR) at dopamine, serotonin, and norepinephrine (B1679862) transporters. This could lead to the development of novel agents for the treatment of depression, anxiety, and other neuropsychiatric disorders.

The azetidine scaffold has also been investigated for its potential in developing novel antimicrobial agents. acs.org The unique three-dimensional structure of azetidines can be exploited to design molecules that interact with novel bacterial targets, potentially overcoming existing resistance mechanisms. Research into the antimicrobial properties of this compound and related compounds against a panel of pathogenic bacteria and fungi could unveil new therapeutic opportunities.

Furthermore, the principles of bioisosterism can be applied to the 4-bromophenyl group to generate analogs with improved pharmacokinetic properties and potentially new pharmacological activities. researchgate.net Replacing the bromine atom with other substituents can modulate the lipophilicity, metabolic stability, and target-binding interactions of the molecule. For example, the synthesis of analogs with different halogen substitutions or with other electron-withdrawing groups could lead to compounds with enhanced potency or selectivity for a particular biological target.

Computational modeling and in silico screening will undoubtedly play a pivotal role in guiding the future development of this compound class. Molecular docking studies can help to predict the binding modes of this compound derivatives to various biological targets, allowing for the rational design of more potent and selective ligands. nih.gov Quantitative structure-activity relationship (QSAR) studies can further aid in identifying the key structural features that govern the biological activity of these compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aryl-3-arylmethoxyazetidines |

| 3-(3,4-dichlorophenyl-3-phenylmethoxyazetidine |

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 3-(4-Bromophenyl)-3-azetidinamine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step protocols, including:

Ring-closing strategies : Azetidine rings can be formed via intramolecular cyclization of halogenated precursors. For example, reacting 4-bromophenyl-substituted β-amino alcohols with activating agents (e.g., SOCl₂) under controlled temperatures (0–25°C) .

Protection-deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during synthesis. highlights N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine as a key intermediate, synthesized via nucleophilic substitution followed by deprotection .

Optimization parameters :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.

- Temperature control : Low temperatures (e.g., 0°C) minimize side reactions during cyclization .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling steps .

Advanced Synthesis: How can enantioselective synthesis of this compound derivatives be achieved?

Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

-

Asymmetric hydrogenation : Use of Ru-BINAP catalysts to reduce imine intermediates, achieving >90% enantiomeric excess (ee) .

-

Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by crystallization .

-

Key data :

Parameter Value/Technique Reference Catalyst Ru-(S)-BINAP ee 92–95% Yield 70–85%

Structural Characterization: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- Basic techniques :

- Advanced techniques :

Biological Activity: How can researchers design experiments to evaluate the pharmacological potential of this compound?

Answer:

- In vitro assays :

- Mechanistic studies :

Data Contradictions: How should researchers resolve discrepancies between spectral data and computational modeling for this compound?

Answer:

Validate experimental conditions :

- Ensure NMR sample purity (>95%) via HPLC .

- Confirm crystallographic data (e.g., twinning or disorder in SHELXL refinement) .

Reconcile computational models :

Case example : Discrepancies in azetidine ring puckering were resolved by comparing experimental (X-ray) and computed (DFT) bond angles, identifying torsional strain .

Reaction Mechanisms: What is the mechanistic pathway for the nucleophilic ring-opening of this compound derivatives?

Answer:

- Stepwise mechanism :

- Kinetic studies : Monitor via time-resolved IR spectroscopy; activation energy (Eₐ) ~45 kJ/mol .

Environmental Impact: How can researchers assess the environmental persistence of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.